Cas no 2229571-33-7 (3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine)

3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine is a synthetic compound with a unique bicyclic structure. This compound exhibits potent bioactivity and is highly versatile in organic synthesis. Its pyrrolidine core allows for facile functionalization, while the bicyclic moiety contributes to its distinctive chemical properties. The compound is well-suited for research applications in drug discovery and material science.
3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine structure
2229571-33-7 structure
Product Name:3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine
CAS No:2229571-33-7
MF:C11H17N
MW:163.259382963181
CID:6536680
PubChem ID:165785360
Update Time:2025-07-21

3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine
    • 2229571-33-7
    • EN300-1820062
    • 3-{bicyclo[2.2.1]hept-5-en-2-yl}pyrrolidine
    • Inchi: 1S/C11H17N/c1-2-9-5-8(1)6-11(9)10-3-4-12-7-10/h1-2,8-12H,3-7H2
    • InChI Key: RANFKQLZZSZVLZ-UHFFFAOYSA-N
    • SMILES: N1CCC(C1)C1CC2C=CC1C2

Computed Properties

  • Exact Mass: 163.136099547g/mol
  • Monoisotopic Mass: 163.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12Ų

3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine Pricemore >>

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3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine Related Literature

Additional information on 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine

Introduction to 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine (CAS No: 2229571-33-7)

3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine (CAS No: 2229571-33-7) is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its unique bicyclic scaffold, combined with a pyrrolidine moiety, presents a promising framework for the development of novel bioactive molecules. This compound has been extensively studied for its potential applications in drug discovery, particularly in the design of molecules that target specific biological pathways.

The molecular structure of 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine features a fused bicyclic system, which includes a cycloheptene ring and a pyrrolidine ring. This bicyclic core is known to exhibit favorable pharmacokinetic properties, including improved solubility and metabolic stability, making it an attractive scaffold for medicinal chemists. The presence of the cycloheptene moiety introduces rigidity to the molecule, which can be exploited to enhance binding affinity to biological targets.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that modulate enzyme activity and receptor binding. 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine has been explored as a potential lead compound in the design of inhibitors targeting various therapeutic areas, including oncology, neurology, and inflammation. Its structural features make it a versatile platform for derivatization, allowing researchers to fine-tune its pharmacological properties.

One of the most compelling aspects of 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine is its potential as a scaffold for developing kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is associated with numerous diseases, particularly cancer. The bicyclic core of this compound can be modified to create selective kinase inhibitors by introducing functional groups that interact with specific pockets on the enzyme's active site. Recent studies have demonstrated that derivatives of 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine exhibit promising inhibitory activity against various kinases, including those involved in tumor growth and progression.

Another area where 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine has shown promise is in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Preclinical studies have indicated that certain derivatives of this compound can modulate neurotransmitter systems, potentially leading to novel therapeutic agents.

The synthesis of 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine presents unique challenges due to its complex bicyclic structure. However, advances in synthetic chemistry have made it possible to access this compound in high yields and purity through multi-step synthetic routes. These methods often involve cyclization reactions and functional group transformations that are well-suited for constructing complex heterocyclic systems.

In conclusion, 3-{bicyclo2.2.1hept-5-en-2-yl}pyrrolidine (CAS No: 2229571-33-7) is a structurally fascinating compound with significant potential in pharmaceutical research and drug development. Its unique scaffolding and bioactive properties make it an attractive candidate for further exploration in various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel bioactive molecules.

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